Compound Description: This compound serves as a crucial intermediate in the eight-step synthesis of (2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine. []
Relevance: While not directly structurally similar to 2-(6-Fluoro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide, this compound highlights the use of substituted acetamide derivatives as building blocks in the synthesis of complex molecules with potential biological activity. This synthetic strategy could potentially be adapted for the synthesis of analogs of 2-(6-Fluoro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide.
Compound Description: This compound is the final product of an efficient eight-step synthesis utilizing various intermediates, including N-(tert-butoxycarbonyl)-N-[2-(dimethylamino)ethyl]glycine. []
Relevance: Sharing the core structure of a substituted acetamide with 2-(6-Fluoro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide, this compound further emphasizes the significance of this chemical class in drug development. The presence of fluorine and trifluoromethyl substitutions in this compound suggests potential for modulating biological activity and pharmacokinetic properties, similar to the fluorine substitution in 2-(6-Fluoro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide.
Compound Description: This compound serves as the basis for structure-activity relationship (SAR) studies leading to the development of lead compound (-)-21a and the partial agonist molecule (-)-34. These derivatives demonstrate significant potential for treating Parkinson's disease (PD). []
Relevance: This compound shares the presence of an indole ring and an ethyl linker with 2-(6-Fluoro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide, highlighting the relevance of these structural elements in designing molecules with biological activity. The SAR studies conducted on this compound and its derivatives could offer valuable insights for exploring potential modifications to the structure of 2-(6-Fluoro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide to enhance its pharmacological properties.
(-)-21a
Compound Description: Derived from N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine, (-)-21a exhibits high affinity and full agonist activity at both D2 and D3 receptors. [, ]
Relevance: This potent D2/D3 agonist, developed through modifications of a compound containing an indole ring and an ethyl linker similar to 2-(6-Fluoro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide, highlights the importance of exploring structural analogs for optimizing biological activity. ,
(-)-34
Compound Description: Also derived from N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine, (-)-34 acts as a partial agonist at D2 and D3 receptors. []
Relevance: The identification of this partial agonist, with structural similarities to 2-(6-Fluoro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide in terms of the indole and ethyl linker moieties, underscores the possibility of fine-tuning pharmacological profiles within this class of compounds.
Compound Description: These esters represent a class of prodrugs designed for the treatment of retinal diseases. The composition includes various forms like enantiomers, diastereomers, hydrates, solvates, crystal forms, tautomers, and pharmaceutically acceptable salts. [, ]
Relevance: These prodrugs share the 1H-imidazol-4-yl)ethyl moiety with 2-(6-Fluoro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide, highlighting the potential of this specific structural motif for targeting retinal diseases. ,
Compound Description: This complex molecule represents a potential non-linear optical compound. Its crystal structure reveals the presence of C—H⋯N and C—H⋯O hydrogen bonds. []
Relevance: This compound shares the core structure of an indole ring substituted with an ethyl linker with 2-(6-Fluoro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide. While their applications differ, the shared structural motif suggests a potential for developing analogs of 2-(6-Fluoro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide with tailored properties.
Compound Description: This compound, characterized by X-ray crystallography, forms a three-dimensional network in its crystal structure through O—H⋯N and O—H⋯O hydrogen bonds. []
Relevance: The presence of the 1H-imidazol-1-yl)propyl group, structurally similar to the (1H-imidazol-4-yl)ethyl moiety in 2-(6-Fluoro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide, suggests that modifications to the linker length and substitution pattern on the imidazole ring could be explored for developing analogs of the target compound.
Compound Description: This series of compounds was synthesized and characterized using various analytical techniques, including 1H NMR, 13C NMR, and LCMS. The compounds were evaluated for their antibacterial activity. []
Relevance: These derivatives, containing a substituted 1H-imidazol-2-yl)methyl group, highlight the potential for exploring different heterocyclic ring systems and substitutions at the 2-position of the imidazole ring in 2-(6-Fluoro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide for modulating biological activity.
Compound Description: This compound exhibits cardiotonic activity but suffers from low oral bioavailability. N-acyl prodrugs were synthesized to overcome this limitation. []
Relevance: While not directly structurally analogous to 2-(6-Fluoro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide, this compound emphasizes the importance of considering bioavailability in drug design. The use of prodrug strategies, as employed with this cardiotonic agent, could be explored for 2-(6-Fluoro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide to potentially enhance its pharmacokinetic profile.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.